molecular formula C11H8BrNO2 B14282366 1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl- CAS No. 134939-24-5

1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl-

Cat. No.: B14282366
CAS No.: 134939-24-5
M. Wt: 266.09 g/mol
InChI Key: BQTYVUCLYNQEAB-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl- is a chemical compound known for its unique structure and properties It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a bromophenyl group and a methyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl- typically involves the reaction of 4-bromobenzaldehyde with methylamine and maleic anhydride. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione
  • 1-(4-Aminophenyl)-1H-pyrrole-2,5-dione
  • 1-(2-Bromoethyl)-1H-pyrrole
  • 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole

Uniqueness

1H-Pyrrole-2,5-dione, 1-(4-bromophenyl)-3-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromophenyl group and the methyl group on the pyrrole ring can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

134939-24-5

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylpyrrole-2,5-dione

InChI

InChI=1S/C11H8BrNO2/c1-7-6-10(14)13(11(7)15)9-4-2-8(12)3-5-9/h2-6H,1H3

InChI Key

BQTYVUCLYNQEAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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